N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17712895
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3 |
| Standard InChI Key | YJTAOQMAQBEODS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC2=CN(N=C2)C |
Introduction
Structural and Molecular Characteristics
The IUPAC name N-(2-ethylphenyl)-1-methylpyrazol-4-amine reflects its core structure: a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with a methyl group at position 1 and an amine-linked 2-ethylphenyl group at position 4. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃ | |
| Molecular Weight | 201.27 g/mol | |
| Canonical SMILES | CCC1=CC=CC=C1NC2=CN(N=C2)C | |
| InChIKey | YJTAOQMAQBEODS-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The planar pyrazole ring and ethylphenyl substituent contribute to moderate hydrophobicity, as evidenced by a calculated LogP (octanol-water partition coefficient) of approximately 2.5–3.0 for similar pyrazole derivatives . The ethyl group on the phenyl ring enhances steric bulk, potentially influencing binding interactions in biological systems.
Synthesis and Manufacturing
The synthesis of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine likely follows multi-step protocols common to pyrazole amines. While explicit details for this compound are scarce, analogous routes involve:
Pyrazole Ring Formation
Pyrazole cores are typically synthesized via:
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Knorr pyrazole synthesis: Condensation of hydrazines with 1,3-diketones or β-keto esters .
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Cyclization of α,β-unsaturated carbonyl compounds with hydrazines .
For example, 1-methylpyrazol-4-amine intermediates may be prepared by methylating the pyrazole nitrogen using methyl iodide or dimethyl sulfate .
Functionalization with the 2-Ethylphenyl Group
The 4-amino group on the pyrazole ring can undergo nucleophilic aromatic substitution or Buchwald–Hartwig coupling with 2-ethylbromobenzene or analogous aryl halides . Catalysts such as palladium acetate or copper iodide are often employed to facilitate C–N bond formation .
Representative Reaction Scheme:
Physicochemical Properties
Experimental data for this compound remain limited, but inferences can be drawn from structurally related pyrazoles:
The compound’s air sensitivity necessitates storage under nitrogen or argon , while its amine group may render it susceptible to oxidation or protonation under acidic conditions.
Analytical Characterization
Modern techniques confirm the identity and purity of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine:
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.06 (t, J=7.32 Hz, 3H, CH₂CH₃), 3.64 (q, J=7.02 Hz, 2H, CH₂CH₃), 7.23–8.28 (aromatic protons) .
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Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
Chromatography
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